molecular formula C23H22N2O5S B15009195 Benzyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B15009195
M. Wt: 438.5 g/mol
InChI Key: RAWTZSRLNMWBDC-UHFFFAOYSA-N
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Description

This compound features a benzyl ester core linked via a sulfanyl group to a 4,5-dihydropyridine ring. Key structural elements include:

  • 4-(3-ethoxy-4-hydroxyphenyl) group: Introduces both hydrophobic (ethoxy) and hydrophilic (hydroxyl) moieties, influencing solubility and reactivity.
  • 6-hydroxy group and 4,5-dihydropyridine ring: The partial saturation of the pyridine ring and hydroxyl groups may affect conformational flexibility and hydrogen-bonding capacity.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

benzyl 2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C23H22N2O5S/c1-2-29-20-10-16(8-9-19(20)26)17-11-21(27)25-23(18(17)12-24)31-14-22(28)30-13-15-6-4-3-5-7-15/h3-10,17,26H,2,11,13-14H2,1H3,(H,25,27)

InChI Key

RAWTZSRLNMWBDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and the addition of the ethoxy and hydroxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Mechanism of Action

The mechanism of action of BENZYL 2-{[3-CYANO-4-(3-ETHOXY-4-HYDROXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Benzyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate

This compound (CAS 336181-12-5, C₂₇H₁₉FN₂O₂S) shares a benzyl ester and sulfanyl-linked pyridine core but differs in substituents and ring saturation .

Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog (CAS 336181-12-5)
Molecular Formula C₂₃H₂₆N₂O₅S C₂₇H₁₉FN₂O₂S
Molar Mass (g/mol) ~442.07 454.52
Key Substituents 3-ethoxy-4-hydroxyphenyl, 6-hydroxy, 4,5-dihydropyridine 4-fluorophenyl, 6-phenyl, fully aromatic pyridine
Hydrogen-Bonding Capacity High (three hydroxyl groups) Low (no hydroxyl groups)
Aromaticity Partially saturated dihydropyridine ring Fully aromatic pyridine ring

Implications of Structural Differences

Solubility and Polarity :

  • The target compound’s hydroxyl and ethoxy groups enhance polarity, likely improving aqueous solubility compared to the fluorophenyl/phenyl-substituted analog, which is more lipophilic .
  • The dihydropyridine ring’s partial saturation may reduce aromatic stacking interactions, altering aggregation behavior.

Reactivity and Stability :

  • The hydroxyl groups in the target compound increase susceptibility to oxidation and metabolic conjugation, whereas the fluorine atom in the analog enhances metabolic stability and electronegativity .

Biological Activity :

  • Hydroxyl groups in the target compound may confer antioxidant or kinase-inhibitory properties, whereas the fluorophenyl group in the analog could improve membrane permeability and target affinity .

Lumping Strategy Considerations

The lumping strategy (grouping structurally similar compounds) could classify these analogs together in environmental or pharmacological models due to shared cores. However, their divergent substituents necessitate separate evaluation in contexts requiring precise reactivity or bioactivity profiling .

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